N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxyacetamide is a complex organic compound with potential applications in pharmacology, particularly as a therapeutic agent. This compound features a unique structure that combines multiple functional groups, which may contribute to its biological activity.
This compound can be classified as an acetamide derivative due to the presence of the acetamide functional group. It also contains aromatic and heterocyclic components, which are common in many pharmaceutical agents. Its structure suggests potential interactions with biological receptors, making it a candidate for further research in medicinal chemistry.
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxyacetamide typically involves several steps:
The molecular structure of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxyacetamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | C23H30N2O2 |
Molecular Weight | 378.50 g/mol |
InChI | InChI=1S/C23H30N2O2 |
SMILES | CC(=O)N(C)C(Cc1ccc(cc1)N(C)C)(Cc2ccccc2) |
The chemical reactivity of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxyacetamide can be explored through various reactions:
These reactions are significant for modifying the compound's properties or enhancing its efficacy as a drug candidate .
The mechanism of action for N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxyacetamide is not fully elucidated but may involve:
These properties are crucial for determining the appropriate formulation and delivery methods for potential therapeutic applications .
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxyacetamide has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2